Leptophos

Catalog No.
S532786
CAS No.
21609-90-5
M.F
C13H10BrCl2O2PS
M. Wt
412.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leptophos

CAS Number

21609-90-5

Product Name

Leptophos

IUPAC Name

(4-bromo-2,5-dichlorophenoxy)-methoxy-phenyl-sulfanylidene-λ5-phosphane

Molecular Formula

C13H10BrCl2O2PS

Molecular Weight

412.1 g/mol

InChI

InChI=1S/C13H10BrCl2O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3

InChI Key

CVRALZAYCYJELZ-UHFFFAOYSA-N

SMILES

COP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl

solubility

7.28e-08 M
SOL IN XYLENE
@ 25 °C: 2.4 MG/L IN WATER, 470 G/L IN ACETONE, 1.3 KG/L IN BENZENE, 142 G/L IN CYCLOHEXANE, 59 G/L IN HEPTANE, 24 G/L IN PROPAN-2-OL
Water solubility= 0.0047 mg/l at 20 °C

Synonyms

Leptophos; Abar; Fosvel

Canonical SMILES

COP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl

The exact mass of the compound Leptophos is 409.87 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.28e-08 msol in xylene@ 25 °c: 2.4 mg/l in water, 470 g/l in acetone, 1.3 kg/l in benzene, 142 g/l in cyclohexane, 59 g/l in heptane, 24 g/l in propan-2-olwater solubility= 0.0047 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphonates. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: INSECTICIDES. However, this does not mean our product can be used or applied in the same or a similar way.

Leptophos (CAS 21609-90-5) is a halogenated organophosphorus (OP) compound, specifically a phenylphosphonothioate. While historically utilized as an agricultural insecticide, its modern procurement is strictly limited to its role as a high-purity analytical reference standard for environmental and food safety monitoring, and as a highly specific neurotoxicological model compound [1]. It is characterized by its potent ability to inhibit neuropathy target esterase (NTE) following metabolic activation, making it a critical baseline material for studying organophosphate-induced delayed polyneuropathy (OPIDN) [2]. For analytical workflows, it exhibits predictable retention times and high recovery rates in multi-residue GC-MS/MS screening .

Using generic OP pesticides (such as chlorpyrifos or parathion) as substitutes in toxicological screening fails because most common OPs primarily inhibit acetylcholinesterase (AChE) and do not reliably induce OPIDN [1]. Conversely, while tri-o-cresyl phosphate (TOCP) is a standard OPIDN positive control, it is a triaryl phosphate plasticizer, not a pesticide. Leptophos provides the specific structural and metabolic profile of a halogenated pesticide that undergoes bioactivation to an oxon form, offering a quantifiable IC50 ratio of NTE to AChE inhibition that cannot be replicated by non-pesticide OPIDN models [2]. For analytical workflows, exact mass and retention time matching require the authentic Leptophos standard to prevent false negatives in multi-residue GC-MS/MS screening .

Differential Enzyme Targeting for OPIDN Modeling

In comparative neurotoxicology assays, Leptophos serves as a definitive model for organophosphate-induced delayed polyneuropathy (OPIDN). Unlike standard OP pesticides, Leptophos strongly inhibits neuropathy target esterase (NTE). Studies comparing Leptophos to Chlorpyrifos demonstrate that while both inhibit AChE, only Leptophos acts as a potent inhibitor of NTE, triggering delayed neurotoxic ataxia[1]. Chlorpyrifos, even at sublethal doses, fails to induce OPIDN symptoms or specific NTE inhibition [1].

Evidence DimensionNTE Inhibition and OPIDN Induction
Target Compound DataPotent NTE inhibitor; reliably induces delayed neurotoxic ataxia
Comparator Or BaselineChlorpyrifos (No specific NTE inhibition; fails to induce OPIDN)
Quantified DifferenceBinary differentiation in OPIDN induction capability
ConditionsIn vivo sublethal dosing in vertebrate models

Procurement of Leptophos is essential for OPIDN research because standard OP pesticides like Chlorpyrifos cannot model delayed neuropathy.

Analytical Recovery in Multi-Residue GC-MS/MS Workflows

For environmental and food safety procurement, authentic Leptophos reference standards are required for accurate multi-residue screening. In automated micro-SPE clean-up workflows for cereal matrices (rice and wheat), Leptophos standards yield highly reproducible recoveries of 92% to 99% with relative standard deviations (RSD) of 2.3% to 2.4% . This performance comfortably exceeds the stringent EU SANTE guideline criteria, ensuring reliable quantification without significant matrix suppression .

Evidence DimensionMatrix-matched extraction recovery
Target Compound Data92-99% recovery, 2.3-2.4% RSD
Comparator Or BaselineEU SANTE Regulatory Baseline (70-120% recovery, ≤20% RSD)
Quantified DifferenceConsistently optimal recovery with highly constrained variance (<3% RSD)
ConditionsAutomated µSPE GC-MS/MS in rice and wheat matrices spiked at 0.01 mg/kg

High-purity Leptophos standards guarantee that analytical laboratories can meet strict regulatory recovery margins for banned pesticide screening.

Bioactivation-Dependent NTE Aging Profiling

Leptophos is highly valued in mechanistic toxicology because its neurotoxicity is dependent on cytochrome P450-mediated bioactivation to its oxon analog. In vitro assays demonstrate that without metabolic activation, Leptophos exhibits low total NTE inhibition (37%) [1]. However, upon metabolic activation, total NTE inhibition surges to 84%, with significant formation of aged-inhibited NTE[1]. This dynamic shift allows researchers to study the specific kinetics of OP bioactivation and subsequent enzyme aging.

Evidence DimensionTotal NTE Inhibition
Target Compound DataLeptophos with metabolic activation (84% total NTE inhibition)
Comparator Or BaselineLeptophos without metabolic activation (37% total NTE inhibition)
Quantified Difference47% absolute increase in total NTE inhibition upon bioactivation
ConditionsIn vitro incubation (0.1 mM, 30 min at 37°C) with and without metabolic activation systems

This bioactivation dependency makes Leptophos a highly specific pro-toxicant model compared to direct-acting synthetic inhibitors in metabolic and neurotoxicological assays.

Multi-Residue Pesticide Screening in Food and Agriculture

Due to its stable recovery profile in GC-MS/MS workflows , Leptophos is procured as a critical analytical reference standard. It is used to calibrate multi-residue screening methods, ensuring compliance with EU SANTE guidelines for detecting banned or restricted halogenated organophosphates in complex matrices like cereals, fruits, and vegetables.

Positive Control in OPIDN Neurotoxicology Assays

Leptophos is an essential procurement item for neurotoxicology labs investigating Organophosphate-Induced Delayed Polyneuropathy (OPIDN). Because it specifically targets and ages Neuropathy Target Esterase (NTE) [1], it serves as a reliable positive control pesticide model, clearly differentiating delayed neurotoxic mechanisms from the acute cholinergic toxicity seen with standard OP pesticides like chlorpyrifos.

Cytochrome P450 Bioactivation and Enzyme Aging Studies

Because Leptophos requires metabolic activation to its oxon form to achieve potent NTE inhibition [2], it is utilized in in vitro metabolic assays. Researchers procure Leptophos to evaluate hepatic cytochrome P450 activation pathways and the subsequent kinetics of esterase aging, providing a realistic model of pro-toxicant metabolism compared to direct-acting synthetic inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Leptophos appears as white crystalline or colorless amorphous solid, the technical product is a light tan powder. Used as an insecticide; its use is not permitted in the U.S. (EPA, 1998)
Solid

Color/Form

WHITE CRYSTALLINE SOLID
COLORLESS AMORPHOUS SOLID
Tan waxy solid

XLogP3

6.3

Exact Mass

409.87

Density

1.53 at 77 °F (EPA, 1998)
1.53 @ 25 °C

LogP

6.31 (LogP)

Appearance

Solid powder

Melting Point

158 to 159 °F (EPA, 1998)
70.4 °C
70.2-70.6 °C
71-72°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H370 **: Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

2.30e-08 mmHg
Vapor pressure= 2.3X10-8 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... DESBROMOLEPTOPHOS HAS BEEN REPORTED AS A MINOR IMPURITY IN TECHNICAL LEPTOPHOS & AS A PRODUCT OF THE CMPD IN THE PRESENCE OF UV LIGHT, EITHER IN THE LABORATORY OR IN PLANTS UNDER FIELD CONDITIONS.

Other CAS

21609-90-5
73307-66-1
73307-67-2

Wikipedia

Leptophos

Biological Half Life

18.20 Days
THE HALF-LIFE FOR ELIMINATION WAS 17 DAYS.

Use Classification

INSECTICIDES

Methods of Manufacturing

REACTION OF O-METHYL PHENYLTHIOPHOSPHONYL CHLORIDE WITH 4-BROMO-2,5-DICHLOROPHENOL.
PRODUCED BY THE REACTION OF PHENYLPHOSPHONOTHIOIC DICHLORIDE WITH METHANOL & TRIMETHYLAMINE IN TOLUENE AT ROOM TEMPERATURE, FOLLOWED BY REACTION WITH POTASSIUM 4-BROMO-2,5-DICHLOROPHENOXIDE IN BOILING TOLUENE ... .

General Manufacturing Information

THE EMULSIFIABLE CONCN IS PARTICULARLY EFFECTIVE AGAINST LEPIDOPTERA, FOR EXAMPLE SPODOPTERA LITTORALIS ON COTTON AT 1.5 KG/HA; ON VEGETABLES & FRUIT AT 100 G/100 L. GRANULES AT 1.5 KG AI/HA ARE EFFECTIVE FOR THE CONTROL OF OSTRINIA NUBILALIS ON MAIZE. THERE IS EVIDENCE THAT IT HAS A POSITIVE TEMPERATURE COEFFICIENT AGAINST LEPIDOPTERA & MAY THEREFORE BE MORE USEFUL IN WARMER CLIMATES. /FORMER/

Analytic Laboratory Methods

... BY IR SPECTROSCOPY @ 9.62 UM OR BY GAS LIQUID CHROMATOGRAPHY RESIDUES ARE DETERMINED BY GLC WITH FLAME-PHOTOMETRIC DETECTION OR THERMIONIC DETECTION.
RAPID TLC METHOD FOR ANALYSIS OF LEPTOPHOS & ITS POSSIBLE DEGRADATION PRODUCTS.
CONVENTIONAL ELECTRON IMPACT & METHANE CHEMICAL IONIZATION WERE USED TO OBTAIN POSITIVE ION MASS SPECTRA OF 16 TYPICAL ORGANOPHOSPHORUS PESTICIDES, INCLUDING LEPTOPHOS.
MULTIRESIDUE METHOD FOR ORGANOPHOSPHORUS PESTICIDES. RESIDUES ARE MEASURED BY GLC & IDENTIFIED BY COMBINATIONS OF GAS, THIN LAYER, OR PAPER CHROMATOGRAPHY.
For more Analytic Laboratory Methods (Complete) data for LEPTOPHOS (10 total), please visit the HSDB record page.

Stability Shelf Life

STABLE @ NORMAL TEMPERATURES
STABLE TO ACIDS UNDER LONG EXPOSURE @ NORMAL TEMPERATURE, BUT IS SLOWLY HYDROLYZED UNDER STRONGLY ALKALINE CONDITIONS.

Dates

Last modified: 08-15-2023
1: Jun D, Musilova L, Pohanka M, Jung YS, Bostik P, Kuca K. Reactivation of human acetylcholinesterase and butyrylcholinesterase inhibited by leptophos-oxon with different oxime reactivators in vitro. Int J Mol Sci. 2010 Aug 3;11(8):2856-63. doi: 10.3390/ijms11082856. PubMed PMID: 21152278; PubMed Central PMCID: PMC2996742.
2: Yamauchi T, Konno N, Kinebuchi H. Delayed neurotoxicity resulting from administration of leptophos to the comb of domestic fowl. Tohoku J Exp Med. 1982 Oct;138(2):199-208. PubMed PMID: 6184852.
3: Riskallah MR, Esaac EG. Metabolism and excretion of leptophos and its phenol in S and R larvae of the Egyptian cotton leafworm. Arch Environ Contam Toxicol. 1982;11(2):253-7. PubMed PMID: 6178375.
4: Preissig SH, Abou-Donia MB. The neuropathology of leptophos in the hen: a chronologic study. Environ Res. 1978 Oct;17(2):242-50. PubMed PMID: 318517.
5: El-Sebae AH, Soliman SA, Elamayem MA, Ahmed NS. Neurotoxicity of organophosphorus insecticides Leptophos and EPN. J Environ Sci Health B. 1977;12(4):269-87. PubMed PMID: 72768.
6: Moroi K, Kuga T. Inhibitory effect of leptophos on carboxylesterase (isocarboxazid amidase) in rat liver. Toxicol Lett. 1982 Apr;11(1-2):81-5. PubMed PMID: 6178187.
7: Soliman SA, Curley A, Farmer J, Novak R. In vivo inhibition of chicken brain acetylcholinesterase and neurotoxic esterase in relation to the delayed neurotoxicity of leptophos and cyanofenphos. J Environ Pathol Toxicol Oncol. 1986 Sep-Dec;7(1-2):211-24. PubMed PMID: 2432215.
8: Lee PW, Fukuto TR. Penetration and comparative metabolism of leptophos in susceptible and resistant houseflies. Arch Environ Contam Toxicol. 1976;4(4):443-55. PubMed PMID: 63268.
9: Yamaguchi Y. [Pharmacokinetics of the organophosphorous insecticide leptophos in the hen]. Nihon Eiseigaku Zasshi. 1989 Feb;43(6):1159-68. Japanese. PubMed PMID: 2473232.
10: Piao FY, Kitabatake M, Xie XK, Yamauchi T. Effects of various post-treatment by phenylmethylsulfonyl fluoride on delayed neurotoxicity induced by leptophos. J Toxicol Sci. 1995 Nov;20(5):609-17. PubMed PMID: 8720167.
11: Abou-Donia MB. Pharmacokinetics of a neurotoxic oral dose of leptophos in hens. Arch Toxicol. 1976 Oct 28;36(2):103-10. PubMed PMID: 64240.
12: Aldous CN, Farr CH, Sharma RP. Effects of leptophos on rat brain levels and turnover rates of biogenic amines and their metabolites. Ecotoxicol Environ Saf. 1982 Dec;6(6):570-6. PubMed PMID: 6188603.
13: Piao FY, Xie XK, Kitabatake M, Yamauchi T. Transfer of leptophos in hen eggs and tissues of embryonic rats. J Toxicol Sci. 1997 May;22(2):99-109. PubMed PMID: 9198007.
14: Yamauchi T, Katoh K, Konno N, Fukushima M. Delayed neurotoxicity and toxicokinetics of leptophos in hens given repeatedly by low-dose intravenous injections. J Toxicol Sci. 1989 Feb;14(1):11-21. PubMed PMID: 2472490.
15: Yen JH, Tsai CC, Wang YS. Separation and toxicity of enantiomers of organophosphorus insecticide leptophos. Ecotoxicol Environ Saf. 2003 Jun;55(2):236-42. PubMed PMID: 12742374.
16: Abou-Donia MB, Graham DG. Delayed neurotoxicity of subchronic oral administration of leptophos to hens: recovery during four months after exposure. J Toxicol Environ Health. 1979 Nov;5(6):1133-47. PubMed PMID: 93648.
17: Anthony J. Acetylcholinesterase activity and degenerative changes in various segments of the spinal cord of hens induced by ingestion of subchronic levels of leptophos. J Environ Sci Health B. 1993 Jun;28(3):275-90. PubMed PMID: 7685784.
18: Chambers JE, Chambers HW. Oxidative desulfuration of chlorpyrifos, chlorpyrifos-methyl, and leptophos by rat brain and liver. J Biochem Toxicol. 1989 Fall;4(3):201-3. PubMed PMID: 2481746.
19: Reinders JH, Hansen LG, Metcalf RL. In vitro neurotoxic esterase assay using leptophos oxon analogs as inhibitors. Toxicol Lett. 1983 Jun;17(1-2):107-11. PubMed PMID: 6623496.
20: Hussain MA, Oloffs PC. Neurotoxic effects of leptophos (PhosvelR) in chickens and rats following chronic low-level feeding. J Environ Sci Health B. 1979;14(4):367-82. PubMed PMID: 89138.

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